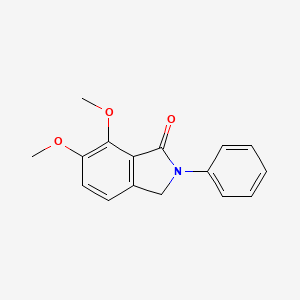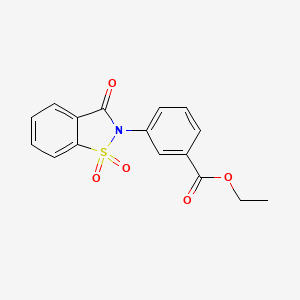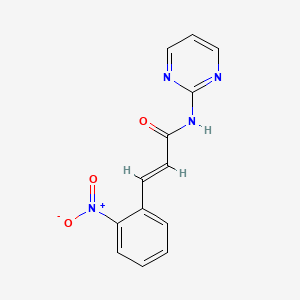
N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzamide, also known as MDMA, is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is a psychoactive drug that is commonly known as ecstasy. MDMA has been used recreationally for its euphoric and empathogenic effects, and it has also been studied for its potential therapeutic applications.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased sociability, and heightened empathy. This compound also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of the hormone oxytocin, which is associated with social bonding. This compound can also cause dehydration, muscle tension, and jaw clenching.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzamide has a number of advantages and limitations for lab experiments. Its effects are well-documented and consistent, which makes it a useful tool for studying the neurochemistry of the brain. However, its recreational use and legal status can make it difficult to obtain and use in research studies.
Future Directions
There are a number of future directions for N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzamide research. One area of interest is the use of this compound in the treatment of other mental health disorders, such as anxiety and depression. Another area of interest is the development of safer and more effective this compound analogues that can be used in therapeutic settings. Finally, there is interest in understanding the long-term effects of this compound use, particularly in heavy users.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzamide involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to this compound by reacting it with methylamine and reducing it with sodium borohydride. The synthesis of this compound is a complex process that requires specialized equipment and knowledge of chemistry.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. Studies have shown that this compound-assisted psychotherapy can be effective in treating PTSD, particularly in veterans. This compound has also been studied for its potential use in couples therapy, as it has been shown to increase feelings of empathy and closeness between partners.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-13-4-2-3-12(8-13)16(18)17-9-11-5-6-14-15(7-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYUMXPUYCGGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)

![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)




![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)


![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)